molecular formula C7H13NO4S B2519241 Methyl3-(cyclopropylsulfamoyl)propanoate CAS No. 1216773-32-8

Methyl3-(cyclopropylsulfamoyl)propanoate

Cat. No. B2519241
CAS RN: 1216773-32-8
M. Wt: 207.24
InChI Key: XOSLEVVJKVBDGT-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylsulfamoyl)propanoate is a compound that has been explored in various research contexts, particularly in the synthesis of heterocycles and as a potential candidate for cytotoxic activity against tumor cell lines. The compound's structure, which includes a cyclopropyl group and a sulfamoyl moiety, allows for diverse chemical reactivity and the potential for biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, methyl triterpenoates have been converted into sulfamates and carbamoylsulfamates, with some derivatives showing cytotoxic activity against human tumor cell lines . Additionally, the synthesis of cyclopropyl-containing propanoic acids has been achieved through a series of reactions including cyclopropanation and hydrogenation, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and conformational behavior of compounds similar to methyl 3-(cyclopropylsulfamoyl)propanoate have been studied. For example, the molecular structure of 3-methyl-3-phenyl-cyclopropene has been investigated using gas electron diffraction, revealing information about the conformational preferences of cyclopropyl-containing compounds . This information is valuable for understanding the structural aspects of methyl 3-(cyclopropylsulfamoyl)propanoate.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-3-oxopropanoate, a compound with structural similarities, has been used in the synthesis of various heterocycles, demonstrating the reactivity of the cyclopropyl group in different chemical environments . These reactions include cyclization and substitution, leading to the formation of pyrroles, dihydropyridines, benzofurans, pyrazoles, and triazoles, showcasing the compound's utility in heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. For instance, the structural study of an arylsulfonamide compound revealed insights into its supramolecular architecture and molecular surface electrostatic potential, which are important factors in understanding intermolecular interactions and reactivity . The crystal structures of sulfonamido-indolyl propanoates have been determined, providing information on the hydrogen bonding patterns and absolute structure, which are crucial for the understanding of the compound's physical properties and potential biological activity .

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis and cytotoxic activity of pentacyclic triterpenoid sulfamates , where compounds derived from various acids were converted into their corresponding sulfamates and carbamoylsulfamates. These compounds were screened for cytotoxic activity against human tumor cell lines, with some showing promising EC50 values. Methyl (3β) 3‐(aminosulfonyloxy)‐11‐oxo‐oleanoate, in particular, displayed significant cytotoxicity towards the human adenocarcinomic alveolar basal epithelial cell line A549, suggesting potential for cancer research (Sommerwerk, Heller, & Csuk, 2015).

Antimicrobial Agents

  • Another study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety , aimed at antimicrobial applications. Through various synthetic routes, compounds with potential as antimicrobial agents were developed. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating promising results and highlighting the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthetic Routes and Chemical Properties

  • Research on synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic acid described various strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. This study provided insights into the synthetic versatility of sulfonimidoyl propanoates and their potential applications in medicinal chemistry and material science (Tye & Skinner, 2002).

Applications in Materials Science

  • In the field of materials science, a study on the facile preparation of active glassy carbon electrodes with activated carbon and organic solvents highlighted the impact of solvent pretreatment on electrode kinetics, adsorption, and capacitance. This research suggested applications for Methyl 3-(cyclopropylsulfamoyl)propanoate and related compounds in enhancing the performance of electrochemical devices (Ranganathan, Kuo, & McCreery, 1999).

properties

IUPAC Name

methyl 3-(cyclopropylsulfamoyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)4-5-13(10,11)8-6-2-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLEVVJKVBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl3-(cyclopropylsulfamoyl)propanoate

CAS RN

1216773-32-8
Record name methyl 3-(cyclopropylsulfamoyl)propanoate
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